(6-Bromo-2-fluoro-3-iodophenyl)methanol
Overview
Description
“(6-Bromo-2-fluoro-3-iodophenyl)methanol” is a chemical compound with the CAS Number: 1449008-03-0 . It has a molecular weight of 330.92 . The IUPAC name for this compound is (6-bromo-2-fluoro-3-iodophenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(6-Bromo-2-fluoro-3-iodophenyl)methanol” is 1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and iodine atoms on the phenyl ring.Physical And Chemical Properties Analysis
“(6-Bromo-2-fluoro-3-iodophenyl)methanol” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Advanced Synthetic Techniques : The compound has been explored in the context of innovative synthetic routes. For example, the palladium-catalyzed C-H halogenation method is noted for its efficiency in creating multi-substituted arenes, showcasing advantages like higher yields, better selectivity, and practicality compared to traditional approaches. This technique underscores the importance of such compounds in facilitating complex chemical transformations under milder conditions, contributing to the chemical diversity and practicality in organic synthesis (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Rearrangements and Syntheses of Novel Structures : Research also includes the stereoselective synthesis of novel molecular structures, such as 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, demonstrating the role of (6-Bromo-2-fluoro-3-iodophenyl)methanol and similar compounds in enabling complex rearrangements and the creation of new chemical entities with potential utility in further pharmaceutical and material science applications (Grant R Krow et al., 2004).
Mechanistic Insights and Reaction Dynamics
- Understanding Reaction Mechanisms : The study of reactions involving compounds like (6-Bromo-2-fluoro-3-iodophenyl)methanol offers deep insights into reaction mechanisms. For instance, research on the reactions of 1-fluoro-1-bromo-2-arylcyclopropanes sheds light on the dynamics of solvolysis conditions, providing valuable information on how electronic and steric effects influence reaction rates and pathways. Such insights are crucial for designing more efficient synthetic routes and understanding the fundamental principles of organic chemistry (V. Aksenov & G. A. Terent'eva, 1978).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(6-bromo-2-fluoro-3-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUDBLYQCQAZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CO)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284955 | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1449008-03-0 | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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